

Spectroscopic Profile of 2-Carboxythiophene-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carboxythiophene-3-boronic acid

Cat. No.: B1371649

[Get Quote](#)

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for **2-Carboxythiophene-3-boronic acid** (Molecular Formula: $C_5H_5BO_4S$, Molecular Weight: 171.97 g/mol). Due to the limited availability of published experimental spectra for this specific compound in public scientific databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and related thiophene derivatives. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflows for spectral interpretation.

Introduction

2-Carboxythiophene-3-boronic acid is a bifunctional organic compound containing a thiophene ring, a carboxylic acid group, and a boronic acid group. These functional groups make it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions. Accurate spectroscopic characterization is critical for verifying the structure and purity of this compound. This guide outlines the predicted spectroscopic signatures that are essential for its identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Carboxythiophene-3-boronic acid**. These predictions are derived from the known spectral characteristics of thiophene, carboxylic acids, and boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Carboxythiophene-3-boronic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~12.0 - 13.0	Singlet, broad	1H	Carboxylic acid (-COOH)	Chemical shift can be highly variable depending on solvent and concentration. May exchange with D_2O .
~8.0 - 9.0	Singlet, broad	2H	Boronic acid (- $\text{B}(\text{OH})_2$)	Chemical shift is dependent on solvent, concentration, and water content. Exchanges with D_2O .
~7.8 - 8.0	Doublet	1H	H-5 (Thiophene ring)	Proton adjacent to the sulfur atom.
~7.4 - 7.6	Doublet	1H	H-4 (Thiophene ring)	Proton coupled to H-5.

Solvent: DMSO-d_6

Table 2: Predicted ^{13}C NMR Data for **2-Carboxythiophene-3-boronic acid**

Chemical Shift (δ , ppm)	Assignment	Notes
~165 - 170	C=O (Carboxylic acid)	Carbonyl carbons are typically found in this downfield region. [1]
~140 - 145	C-2 (Thiophene ring)	Carbon attached to the carboxylic acid group.
~135 - 140	C-5 (Thiophene ring)	Aromatic CH carbon.
~130 - 135	C-4 (Thiophene ring)	Aromatic CH carbon.
~125 - 130	C-3 (Thiophene ring)	Carbon attached to the boronic acid group (signal may be broad due to quadrupolar relaxation of boron).

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Carboxythiophene-3-boronic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3400 - 3200	Strong, Broad	O-H Stretch	Boronic acid, H-bonded
~3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic acid, H-bonded dimer[2][3]
~3100 - 3000	Weak to Medium	C-H Stretch	Aromatic (Thiophene ring)[4]
~1710 - 1680	Strong, Sharp	C=O Stretch	Carboxylic acid (dimer)[3]
~1600 - 1450	Medium	C=C Stretch	Aromatic (Thiophene ring)[4]
~1440 - 1395	Medium	B-O-H Bend	Boronic acid
~1350 - 1300	Strong	B-O Stretch	Boronic acid
~1300 - 1200	Strong	C-O Stretch	Carboxylic acid
~950 - 910	Medium, Broad	O-H Bend	Carboxylic acid (dimer)[2]
~750 - 700	Strong	C-S Stretch	Thiophene ring

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Carboxythiophene-3-boronic acid**

m/z	Ion	Notes
172	$[M]^+$ or $[M+H]^+$	Molecular ion peak (depending on ionization method). The exact mass is 172.00016 Da.
154	$[M - H_2O]^+$	Loss of water from the boronic acid and/or carboxylic acid group.
127	$[M - COOH]^+$	Loss of the carboxylic acid group.
111	$[M - COOH - H_2O]^+$	Subsequent loss of water.

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

Methodologies for Spectroscopic Analysis

The following sections detail standard experimental protocols for the spectroscopic analysis of **2-Carboxythiophene-3-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in carboxylic and boronic acids.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.^[5]
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural

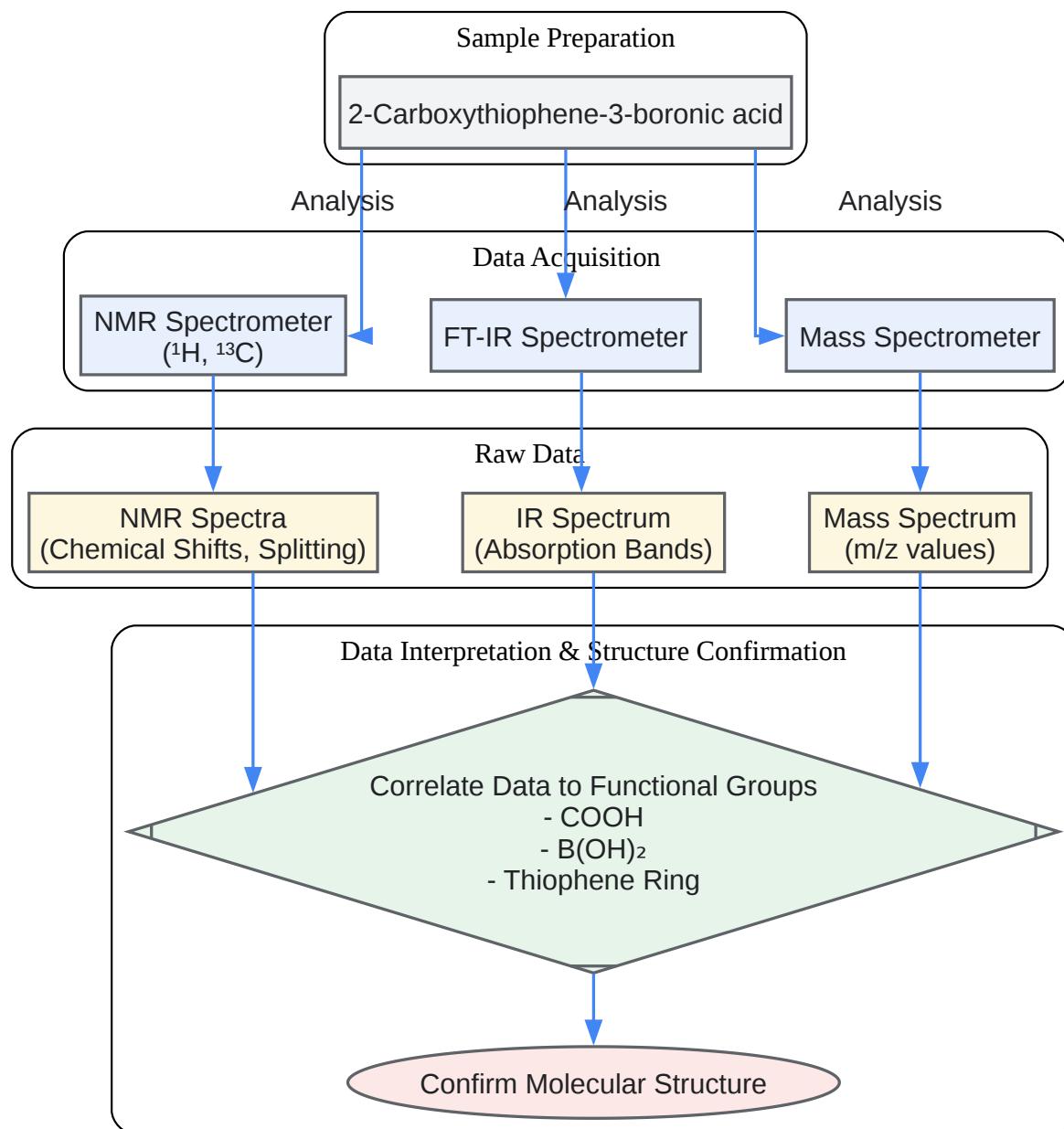
abundance of the ^{13}C isotope.[\[1\]](#)

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

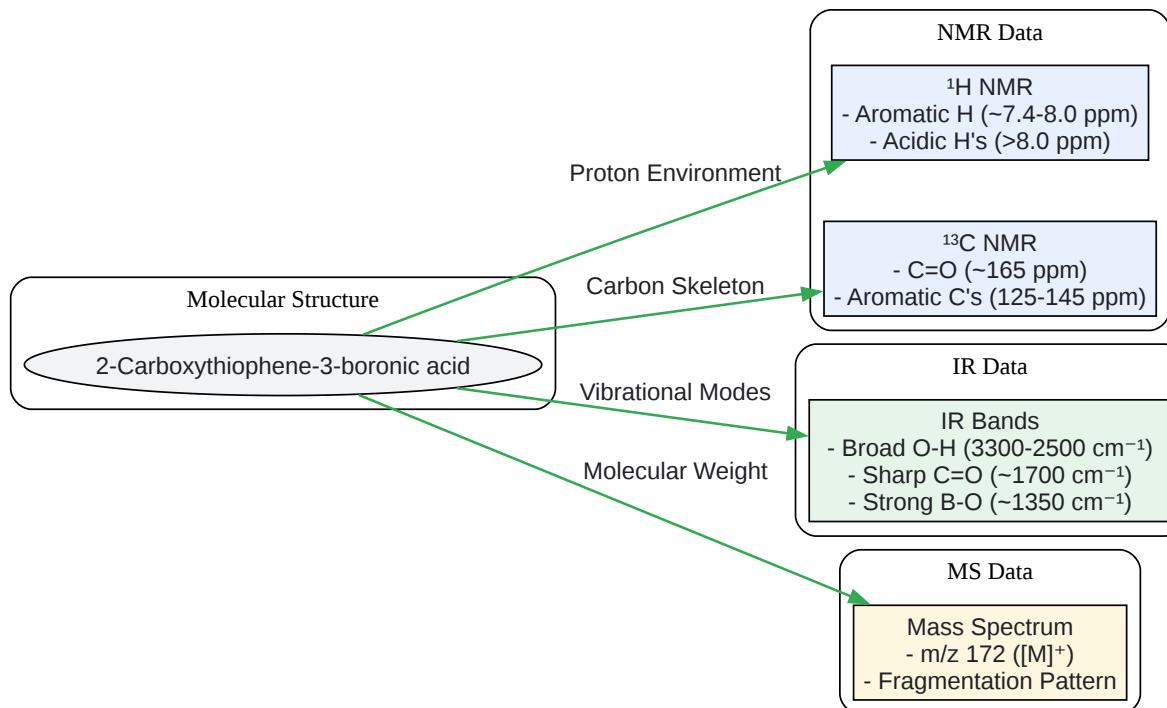
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Place the prepared sample (pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
[\[6\]](#) A background spectrum of air (or the empty ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (often providing the $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$

ion) or Electron Ionization (EI) for harder ionization that induces more fragmentation.


- Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the elemental composition from the exact mass.

Visualization of Analysis Workflows

Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and data interpretation.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Carboxythiophene-3-boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371649#spectroscopic-data-for-2-carboxythiophene-3-boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com